molecular formula C6H7O2P B1677674 Phenylphosphinic acid CAS No. 1779-48-2

Phenylphosphinic acid

Cat. No. B1677674
CAS RN: 1779-48-2
M. Wt: 142.09 g/mol
InChI Key: MLCHBQKMVKNBOV-UHFFFAOYSA-N
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Description

Phenylphosphinic acid, also known as phenylphosphonous acid, is an antioxidant and an intermediate for metallic-salt formation . It is also used as an accelerator for organic peroxide catalysts . It is used as an additive in unsaturated polyester PU resin and can be added into nylon to improve its polymerization degree .


Synthesis Analysis

Phenylphosphinic acid can be synthesized from dialkyl or diaryl phosphonate . The mono- and diesterification of phenylphosphonic acid were evaluated considering the microwave (MW)-assisted direct esterification, and the alkylating esterification . Phenylphosphinic acid is also found to catalyze the three-component condensation of an aldehyde, enaminone, and urea or thiourea to afford the corresponding 6-unsubstituted dihydropyrimidinones in high to excellent yields .


Molecular Structure Analysis

The molecular formula of Phenylphosphinic acid is C6H7O2P . The molecular weight is 142.09 g/mol . The InChI is InChI=1S/C6H7O2P/c7-9 (8)6-4-2-1-3-5-6/h1-5H, (H,7,8) and the InChIKey is MLCHBQKMVKNBOV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphonic acids, including Phenylphosphinic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .


Physical And Chemical Properties Analysis

Phenylphosphinic acid has a molecular weight of 142.09 g/mol . It has a melting point of 83-85 °C and a boiling point of 180 °C . It has a density of 1.376 and is slightly soluble in DMSO and water when heated .

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylphosphinic acid is recognized for its catalytic properties in organic synthesis. For instance, it catalyzes the synthesis of 6-unsubstituted dihydropyrimidinones through a three-component condensation process, offering a straightforward and rapid route for creating significant heterocycles (Alinezhad et al., 2016). Moreover, it has been utilized as an efficient and recyclable catalyst in the synthesis of α-aminophosphonates under solvent-free conditions, demonstrating its broad applicability and yielding moderate to good results (Bedolla-Medrano et al., 2014).

Metal Ion Complexation and Chelation

Phenylphosphinic acid derivatives have been explored as unique chelators for metal ions, such as gallium(III). These ligands exhibit high thermodynamic selectivity for Ga(3+) over other metal ions and are considered for developing radiopharmaceuticals due to their fast complexation of Ga(3+) over a broad pH range (Šimeček et al., 2012). Such properties highlight the potential of phenylphosphinic acid in medical imaging and therapy.

Herbicidal Activity

In the realm of agriculture, certain derivatives of phenylphosphinic acid have been synthesized and tested for herbicidal efficacy against various plants. Notably, aminobenzylphosphonic acids, analogues of phenylphosphinic acid, exhibited significant herbicidal activity, marking them as potent herbicides among aminophosphonic acids (Kafarski et al., 1995).

Material Science Applications

Phenylphosphinic acid-functionalized microspheres have been successfully prepared via emulsion polymerization, using a functional macromolecular reversible addition−fragmentation chain transfer (RAFT) agent. These microspheres exhibit a high ability to coordinate with Cu2+ or Fe3+, suggesting their utility in various material science applications (Hua et al., 2009).

Innovative Synthetic Methods

Phenylphosphinic acid has been leveraged in innovative synthetic methods, such as the simple and odorless method reported for preparing phenylphosphinic acids, which circumvents the use of malodorous, air-sensitive, and hydrolytically unstable intermediates (Garst, 1979).

Safety And Hazards

Phenylphosphinic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

There is a growing interest in reactions involving PH3, which can be generated cleanly and safely via digestion of cheap metal phosphides with acids . This could potentially open up new avenues for the synthesis and application of Phenylphosphinic acid in the future .

properties

IUPAC Name

hydroxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVWTDLQQGKSV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923631, DTXSID80859679
Record name [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
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Record name CERAPP_16137
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Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phosphinic acid, P-phenyl-
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Product Name

Phenylphosphinic acid

CAS RN

121-70-0, 1779-48-2
Record name Phosphinic acid, phenyl-
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Record name Phenylphosphinic acid
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Record name Phosphinic acid, P-phenyl-
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Record name Phenylphosphinic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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